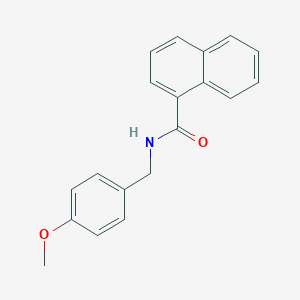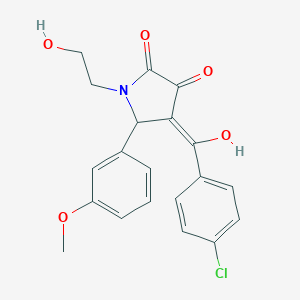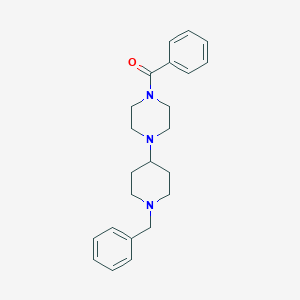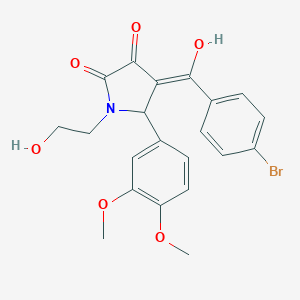
2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole is an organic compound with the chemical formula C13H18N2S. It is a benzimidazole derivative and has been studied extensively for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and fungi. It may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells and fungi. It has also been shown to have neuroprotective effects and may help to prevent the onset of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole in lab experiments is its broad spectrum of activity. It has been shown to be effective against a range of cancer cells and fungi. However, one limitation of using this compound is that it may have toxic effects on normal cells. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.
Future Directions
There are several future directions for the study of 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the exploration of its potential use in the treatment of other diseases such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects that may limit its clinical use.
Conclusion:
In conclusion, 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole is a benzimidazole derivative that has been studied extensively for its potential applications in various scientific fields. It has been found to have antifungal, antibacterial, and anticancer properties and may have neuroprotective effects. While there are advantages to using this compound in lab experiments, careful consideration must be given to its potential toxic effects on normal cells. Further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects that may limit its clinical use.
Synthesis Methods
The synthesis of 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole involves the reaction of 2-nitroaniline with 1-bromo-2-butene in the presence of a palladium catalyst. The resulting intermediate is then reduced using hydrogen gas in the presence of a palladium on carbon catalyst to yield the final product.
Scientific Research Applications
2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole has been studied extensively for its potential applications in various scientific fields. It has been found to have antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole |
|---|---|
Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-butylsulfanyl-1,5-dimethylbenzimidazole |
InChI |
InChI=1S/C13H18N2S/c1-4-5-8-16-13-14-11-9-10(2)6-7-12(11)15(13)3/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
JGEGNXORUMKDEP-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(N1C)C=CC(=C2)C |
Canonical SMILES |
CCCCSC1=NC2=C(N1C)C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)








![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)